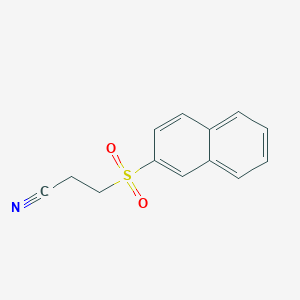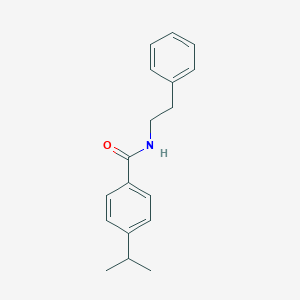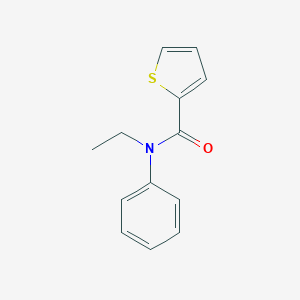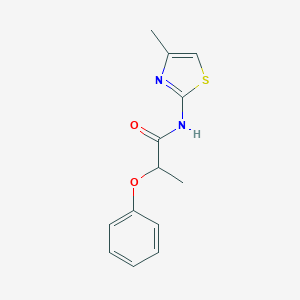
3-(2-Naphthylsulfonyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Naphthylsulfonyl)propanenitrile, also known as NSC-87877, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Mécanisme D'action
3-(2-Naphthylsulfonyl)propanenitrile inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of this pathway. Dvl plays a crucial role in the activation of the Wnt/β-catenin signaling pathway by promoting the stabilization and nuclear translocation of β-catenin, which is a transcriptional co-activator that regulates the expression of genes involved in cell growth and differentiation. 3-(2-Naphthylsulfonyl)propanenitrile inhibits the interaction between Dvl and the Wnt receptor complex, leading to the suppression of β-catenin-mediated transcriptional activity.
Biochemical and Physiological Effects
3-(2-Naphthylsulfonyl)propanenitrile has been shown to have several biochemical and physiological effects. In cancer cells, 3-(2-Naphthylsulfonyl)propanenitrile inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In osteoblasts, 3-(2-Naphthylsulfonyl)propanenitrile promotes bone formation by increasing the expression of genes involved in osteoblast differentiation and mineralization. In Alzheimer's disease, 3-(2-Naphthylsulfonyl)propanenitrile reduces the accumulation of beta-amyloid plaques in the brain, which are a hallmark of this disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Naphthylsulfonyl)propanenitrile has several advantages for lab experiments. It is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. Moreover, 3-(2-Naphthylsulfonyl)propanenitrile is relatively easy to synthesize and can be obtained in large quantities. However, 3-(2-Naphthylsulfonyl)propanenitrile has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. In addition, 3-(2-Naphthylsulfonyl)propanenitrile has not been extensively tested in humans, and its safety and toxicity profile are not well understood.
Orientations Futures
There are several future directions for the research on 3-(2-Naphthylsulfonyl)propanenitrile. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Another direction is to develop more potent and selective inhibitors of the Wnt/β-catenin signaling pathway based on the structure of 3-(2-Naphthylsulfonyl)propanenitrile. Moreover, future research can focus on understanding the safety and toxicity profile of 3-(2-Naphthylsulfonyl)propanenitrile and its potential side effects in humans.
Conclusion
In conclusion, 3-(2-Naphthylsulfonyl)propanenitrile is a chemical compound that has shown great potential in scientific research due to its ability to inhibit the Wnt/β-catenin signaling pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. 3-(2-Naphthylsulfonyl)propanenitrile has several advantages for lab experiments, but also has some limitations. Future research can focus on further investigating its potential therapeutic applications, developing more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, and understanding its safety and toxicity profile.
Méthodes De Synthèse
3-(2-Naphthylsulfonyl)propanenitrile can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthylsulfonic acid. This is followed by the reaction of 2-naphthylsulfonic acid with thionyl chloride to form 2-naphthylsulfonyl chloride. The final step involves the reaction of 2-naphthylsulfonyl chloride with propionitrile to form 3-(2-Naphthylsulfonyl)propanenitrile.
Applications De Recherche Scientifique
3-(2-Naphthylsulfonyl)propanenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway is dysregulated in many types of cancer, and 3-(2-Naphthylsulfonyl)propanenitrile has been shown to inhibit this pathway, leading to the suppression of tumor growth. In addition, 3-(2-Naphthylsulfonyl)propanenitrile has been shown to increase bone mass and strength in animal models of osteoporosis by promoting bone formation. Moreover, 3-(2-Naphthylsulfonyl)propanenitrile has been shown to reduce the accumulation of beta-amyloid plaques in the brains of animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for this disease.
Propriétés
Formule moléculaire |
C13H11NO2S |
|---|---|
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
3-naphthalen-2-ylsulfonylpropanenitrile |
InChI |
InChI=1S/C13H11NO2S/c14-8-3-9-17(15,16)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,9H2 |
Clé InChI |
MMRZNSTXYOLACK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC#N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)


![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)


